molecular formula C23H16O3S B14584629 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione CAS No. 61487-08-9

3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione

Cat. No.: B14584629
CAS No.: 61487-08-9
M. Wt: 372.4 g/mol
InChI Key: UGABZUMDSWPYIN-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione typically involves the following steps:

    Formation of the Benzothiopyran Core: This can be achieved through the cyclization of appropriate thiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Hydroxy-Diphenylethenyl Group: This step involves the reaction of the benzothiopyran core with a diphenylacetylene derivative in the presence of a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the diphenylethenyl group can be reduced to form a saturated derivative.

    Substitution: The benzothiopyran core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiopyran compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran Derivatives: Compounds with similar core structures but different substituents.

    Diphenylethenyl Derivatives: Compounds with similar diphenylethenyl groups but different core structures.

Uniqueness

3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is unique due to its specific combination of the benzothiopyran core and the hydroxy-diphenylethenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61487-08-9

Molecular Formula

C23H16O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(1-hydroxy-2,2-diphenylethenyl)thiochromene-2,4-dione

InChI

InChI=1S/C23H16O3S/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H

InChI Key

UGABZUMDSWPYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3SC2=O)O)C4=CC=CC=C4

Origin of Product

United States

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